3-(2-Methoxyethoxy)-5-methylbenzoic acid

Lipophilicity Drug-likeness Partition coefficient

3-(2-Methoxyethoxy)-5-methylbenzoic acid (CAS 1662714-69-3; molecular formula C11H14O4; molecular weight 210.23 g/mol) is a meta-substituted benzoic acid derivative bearing a 2-methoxyethoxy group at the 3-position and a methyl group at the 5-position of the aromatic ring. This specific 3,5-disubstitution pattern creates a meta-relationship between the electron-donating methoxyethoxy chain and the electron-donating methyl group, positioning both substituents on the same side of the carboxylic acid moiety relative to the aromatic plane.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
Cat. No. B8229654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyethoxy)-5-methylbenzoic acid
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCCOC)C(=O)O
InChIInChI=1S/C11H14O4/c1-8-5-9(11(12)13)7-10(6-8)15-4-3-14-2/h5-7H,3-4H2,1-2H3,(H,12,13)
InChIKeyAODNGGKDPFJJDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxyethoxy)-5-methylbenzoic acid: A 3,5-Disubstituted Benzoic Acid Building Block with Defined Substituent Topology for Regioselective Derivatization


3-(2-Methoxyethoxy)-5-methylbenzoic acid (CAS 1662714-69-3; molecular formula C11H14O4; molecular weight 210.23 g/mol) is a meta-substituted benzoic acid derivative bearing a 2-methoxyethoxy group at the 3-position and a methyl group at the 5-position of the aromatic ring . This specific 3,5-disubstitution pattern creates a meta-relationship between the electron-donating methoxyethoxy chain and the electron-donating methyl group, positioning both substituents on the same side of the carboxylic acid moiety relative to the aromatic plane. The compound serves as a versatile intermediate in organic synthesis, with its carboxylic acid group providing a reactive handle for amidation, esterification, and subsequent coupling reactions [1].

Why 3-(2-Methoxyethoxy)-5-methylbenzoic acid Cannot Be Interchanged with Other Benzoic Acid Analogs: Substituent Position-Specific Constraints in Synthesis and Property Design


Substituted benzoic acids are frequently treated as interchangeable building blocks; however, the specific 3-(2-methoxyethoxy)-5-methyl substitution pattern confers a distinct combination of steric, electronic, and solubility properties that generic alternatives cannot replicate. Regioisomeric analogs such as 2-(2-methoxyethoxy)-6-methylbenzoic acid (ortho-substituted) or 4-(2-methoxyethoxy)-3-methylbenzoic acid (para-substituted) exhibit fundamentally different reactivity profiles due to altered electronic communication between substituents and the carboxylic acid group, as well as divergent conformational constraints [1]. Furthermore, the 2-methoxyethoxy chain is a non-standard substituent whose chain length and terminal ether oxygen directly influence lipophilicity, hydrogen-bonding capacity, and aqueous solubility—parameters that cannot be reproduced using simple methoxy (—OCH3) or ethoxy (—OCH2CH3) analogs [2]. Substitution of this compound with any other in-class benzoic acid derivative introduces unverified changes to reaction yields, purification behavior, and downstream molecular properties, thereby compromising synthetic reproducibility and final product performance.

Quantitative Differentiation Evidence for 3-(2-Methoxyethoxy)-5-methylbenzoic acid: Comparative Data vs. Structural Analogs


Lipophilicity Modulation via 2-Methoxyethoxy Chain: Comparative logP Analysis vs. Methoxy and Ethoxy Analogs

The 2-methoxyethoxy substituent at the 3-position of 3-(2-methoxyethoxy)-5-methylbenzoic acid provides a tunable balance between polarity and lipophilicity that is distinct from simpler alkoxy analogs. The oxygen atoms in the —OCH2CH2OCH3 chain contribute to hydrogen-bond acceptor capacity while the ethylene spacer moderates the electron-withdrawing inductive effect compared to a direct methoxy group. This results in a predicted logP value that differs measurably from both the methoxy-substituted analog (3-methoxy-5-methylbenzoic acid) and the ethoxy-substituted analog (3-ethoxy-5-methylbenzoic acid) [1]. Specifically, the predicted XLogP3 for 3-(2-methoxyethoxy)-5-methylbenzoic acid is 2.4, whereas 3-methoxy-5-methylbenzoic acid yields an XLogP3 of 2.0 and 3-ethoxy-5-methylbenzoic acid yields an XLogP3 of 2.6 [1][2]. This quantitative difference translates to a distinct partitioning behavior in aqueous-organic systems, directly impacting extraction efficiency, chromatographic retention time, and passive membrane permeability in biological assays [3].

Lipophilicity Drug-likeness Partition coefficient

Acidity Modulation at the Carboxylic Acid Group: pKa Comparison with Regioisomeric and Substituent-Modified Analogs

The acidity of the carboxylic acid proton in 3-(2-methoxyethoxy)-5-methylbenzoic acid is modulated by the combined electronic effects of the 3-position 2-methoxyethoxy group and the 5-position methyl group. The meta-relationship between these substituents and the carboxylic acid group means that resonance effects are minimal while inductive effects predominate. The predicted pKa for 3-(2-methoxyethoxy)-5-methylbenzoic acid is 3.93, which differs from the predicted pKa of 4.08 for the regioisomeric 2-(2-methoxyethoxy)-6-methylbenzoic acid (ortho-substituted) and 4.00 for 4-(2-methoxyethoxy)-3-methylbenzoic acid (para-substituted) [1][2]. The ortho-substituted analog exhibits a higher predicted pKa due to steric inhibition of resonance between the carboxylic acid group and the aromatic ring—a phenomenon known as the ortho effect—whereas the meta-substituted target compound avoids this steric perturbation while maintaining the electronic influence of the 2-methoxyethoxy chain .

Acid dissociation constant Ionization state Reactivity

Commercial Availability and Certified Purity: Supplier-Validated Analytical Specifications

Among vendors supplying benzoic acid derivatives bearing the 2-methoxyethoxy substituent, 3-(2-methoxyethoxy)-5-methylbenzoic acid is commercially available with a documented standard purity specification of 98% from established chemical suppliers, supported by batch-specific analytical certification including NMR, HPLC, and GC traceability . In contrast, regioisomeric analogs such as 2-(2-methoxyethoxy)-6-methylbenzoic acid and 4-(2-methoxyethoxy)-3-methylbenzoic acid are not listed with equivalent certified purity specifications in major commercial catalogs, and where available, they are typically offered only via custom synthesis routes with variable lead times and purity guarantees [1]. This availability differential reduces procurement uncertainty and accelerates research timelines for users requiring immediate access to high-purity material with verifiable analytical documentation.

Procurement Purity specification Analytical certification

Validated Application Scenarios for 3-(2-Methoxyethoxy)-5-methylbenzoic acid Based on Comparative Evidence


Lead Optimization in Drug Discovery: Balancing Lipophilicity and Solubility

Based on the intermediate XLogP3 value of 2.4 for 3-(2-methoxyethoxy)-5-methylbenzoic acid—positioned between methoxy (2.0) and ethoxy (2.6) analogs [1]—this building block is specifically suited for medicinal chemistry campaigns targeting CNS-penetrant or orally bioavailable small molecules where lipophilicity must be carefully tuned within a narrow range (typically logP 1–3). The carboxylic acid handle enables direct conjugation to amine-containing pharmacophores via amide bond formation, while the 2-methoxyethoxy chain provides sufficient polarity to maintain aqueous solubility without sacrificing membrane permeability. This profile is distinct from simpler alkoxybenzoic acids, which may fall outside the optimal lipophilicity window for passive diffusion across biological membranes.

Synthesis of Liquid Crystal Intermediates Requiring Defined Dielectric Anisotropy

Alkoxyethoxybenzoic acid esters are established components in liquid crystal compositions due to their favorable dielectric anisotropy and low-temperature compatibility [2]. 3-(2-Methoxyethoxy)-5-methylbenzoic acid, with its specific 3,5-disubstitution pattern and 2-methoxyethoxy chain, provides a scaffold for synthesizing ester derivatives that can modulate threshold voltage and viscosity parameters in nematic liquid crystal mixtures. The meta-substitution pattern avoids the steric congestion associated with ortho-substituted analogs (which can induce conformational restrictions affecting mesophase stability), while the 2-methoxyethoxy chain length is specifically cited in patent literature as contributing to reduced deposit formation at low operating temperatures relative to shorter alkoxy chains [2].

Organic Synthesis Methodology Development: Regioselective Derivatization Studies

The 3,5-disubstitution pattern of 3-(2-methoxyethoxy)-5-methylbenzoic acid leaves the 2-, 4-, and 6-positions of the aromatic ring available for further electrophilic substitution, enabling systematic investigations of regioselectivity in nitration, halogenation, and cross-coupling reactions. Unlike ortho-substituted analogs where steric shielding dominates reactivity, the meta-arrangement of substituents in this compound provides a sterically accessible ring with predictable electronic activation from the electron-donating methoxyethoxy and methyl groups . This makes the compound a valuable substrate for developing and validating new synthetic methodologies where competing directing effects must be understood and controlled.

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